N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Description
The compound N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a heterocyclic benzamide derivative featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position. The benzamide moiety is further modified with a pyrrolidine sulfonyl group at the para position. The methyl group on the thiazolo ring may enhance metabolic stability, while the pyrrolidine sulfonyl group could influence solubility and electronic properties .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S3/c1-12-21-17-16(28-12)9-8-15-18(17)29-20(22-15)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKJVQVKYPFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. The inhibition of DprE1 disrupts the cell wall synthesis, leading to the death of the bacteria.
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, preventing the synthesis of arabinogalactan. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria. By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. By inhibiting the synthesis of arabinogalactan, the compound disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria.
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S2. The compound features a thiazole and benzothiazole ring system along with a sulfonyl group and a pyrrolidine moiety. These structural components contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Antibacterial |
| Escherichia coli | Antibacterial |
| Pseudomonas aeruginosa | Antibacterial |
| Candida albicans | Antifungal |
Anticancer Activity
The compound's thiazole and benzothiazole components have been associated with anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate receptor activity affecting cellular signaling pathways.
These interactions can lead to altered cellular functions such as reduced proliferation in cancer cells or inhibition of bacterial growth.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways:
- Formation of Thiazole and Benzothiazole Rings : Initial steps involve the synthesis of thiazole and benzothiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with the sulfonamide and pyrrolidine moieties under controlled conditions.
- Purification : The final product is purified using techniques such as crystallization or chromatography.
Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the antibacterial activity.
Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of related benzothiazole compounds revealed that modifications in the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that structural variations can optimize therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis based on available evidence:
Key Findings
Sulfonyl Group Variations :
- The pyrrolidine sulfonyl group in the target compound balances steric demands and solubility better than the bulkier piperidine sulfonyl analog . Piperidine’s larger ring size may hinder binding in sterically constrained active sites.
- The dioxopyrrolidine sulfonyl group in the dioxolo analog introduces additional polarity but may lead to instability under physiological conditions due to the labile dioxolane ring .
In contrast, the dioxolo-benzothiazole core in the analog from increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Substituent Effects: The methyl group at the 7-position likely shields the thiazolo ring from oxidative metabolism, improving half-life compared to unmethylated analogs . Nitro groups (e.g., in ’s compound) introduce reactivity risks, such as genotoxicity, absent in the target compound’s sulfonyl substituent .
Research Implications and Limitations
- Data Gaps : Experimental data on binding affinities, solubility, and toxicity are absent in the provided evidence, necessitating further in vitro and in vivo validation.
- Synthetic Challenges : The fused thiazolo-benzothiazole system requires multi-step synthesis, complicating large-scale production compared to simpler benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
